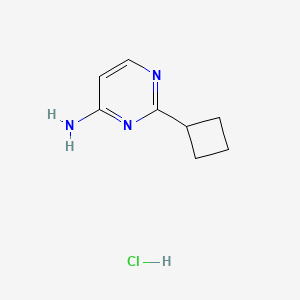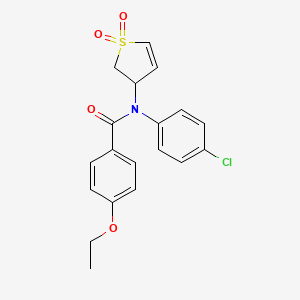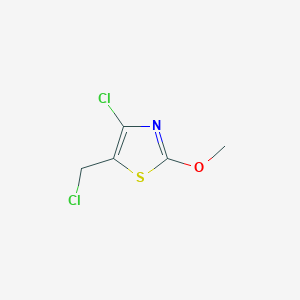![molecular formula C18H14BrN3O2S B2988509 3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)
3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and related compounds. It likely contains a thieno[2,3-b]quinoline core, which is a bicyclic system with a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a quinoline (a bicyclic system with a benzene ring fused to a pyridine ring). The compound also has an amide group (-CONH2) and a bromophenyl group (a benzene ring with a bromine atom attached), among other functional groups .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
3-Amino-N-(4-Bromophenyl)-5-Oxo-5,6,7,8-Tetrahydrothieno[2,3-b]quinoline-2-carboxamide and its derivatives have shown promising results in cancer research. One derivative, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, acts as an inhibitor of the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme, a potential anticancer target. It demonstrates significant anti-proliferative activity against breast cancer cell lines and interrupts cell cycle progression (Leung, Hung, Barker, & Reynisson, 2014).
Molecular Docking Studies
Molecular docking studies of thieno[2,3-b]quinoline derivatives have provided insights into their interaction with biological targets. The studies reveal that the side chains of amino acids like His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligand. Such studies are crucial for understanding the mechanism of action of these compounds and for designing more effective drugs (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).
Chemical Synthesis and Modification
The chemical synthesis and modification of thienoquinoline derivatives are a significant area of research. These processes involve various chemical reactions and transformations, enabling the creation of novel compounds with potential therapeutic applications. The modification of these compounds, such as by alkylation, can alter their biological activity and pharmacokinetic properties (Awad, Abdel-rahman, & Bakhite, 1991).
Applications in Material Science
In the field of material science, thieno[2,3-b]quinoline derivatives have been studied for their unique properties. For example, studies on the structural and optical properties of quinoline derivatives thin films provide insights into their potential applications in electronics and photonics. These compounds can form polycrystalline powders and nanocrystallites with distinct optical properties, useful in various technological applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photophysical Studies
Thieno[2,3-b]quinoline derivatives have also been explored for their photophysical properties. Studies on the emission properties of these compounds in different solvents have revealed potential applications in fluorescence spectroscopy and as fluorescent markers. Such research contributes to the development of new materials with specific optical characteristics (Padalkar & Sekar, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-amino-N-(4-bromophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c19-9-4-6-10(7-5-9)21-17(24)16-15(20)12-8-11-13(22-18(12)25-16)2-1-3-14(11)23/h4-8H,1-3,20H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVMCKJASCXLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Br)N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2988430.png)


![1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2988437.png)

![7-Chloro-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988440.png)

![4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid](/img/structure/B2988443.png)


![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2988449.png)